2-(6-Isopropoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
This compound is a boronate ester featuring a naphthalene core substituted with an isopropoxy group at the 6-position and a pinacol boronate (1,3,2-dioxaborolane) moiety at the 2-position. Its structure combines aromaticity with steric bulk from the tetramethyl dioxaborolane and isopropoxy groups, making it suitable for Suzuki-Miyaura cross-coupling reactions. The naphthalene system enhances conjugation, which may influence its electronic properties and reactivity compared to simpler aryl boronate esters .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(6-propan-2-yloxynaphthalen-2-yl)-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25BO3/c1-13(2)21-17-10-8-14-11-16(9-7-15(14)12-17)20-22-18(3,4)19(5,6)23-20/h7-13H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNTZKSBTWUSNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(C=C3)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25BO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The introduction of the isopropoxy group to the naphthalene scaffold is typically achieved via nucleophilic substitution. A method adapted from EP0276030B1 involves reacting 6-hydroxynaphthalen-2-ol with isopropyl halides (e.g., isopropyl chloride) under phase-transfer catalysis (PTC):
Procedure :
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Substrates : 6-Hydroxynaphthalen-2-ol (1.0 equiv), isopropyl chloride (1.5–2.0 equiv).
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Catalyst : Polyethylene glycol (PEG-200, 15–20 wt%).
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Base : Sodium carbonate (0.5–1.0 equiv).
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Solvent : n-Decane/isobutyl alcohol (7:3 v/v).
Mechanism :
The PTC facilitates the deprotonation of the hydroxyl group, enabling nucleophilic attack on the isopropyl halide. The reaction proceeds via an SN2 mechanism, yielding 6-isopropoxynaphthalen-2-ol with >80% conversion and 88% selectivity .
Optimization Insights :
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Temperature : Higher temperatures (160°C) improve reaction rates but risk byproduct formation.
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Solvent Choice : Biphasic systems (e.g., n-decane/isobutanol) enhance phase separation, simplifying product isolation .
Sandmeyer Boronation Reaction
The Sandmeyer reaction enables direct boronation of aryl amines, offering a pathway to boronate esters. Adapted from ChemicalBook , this method converts 6-isopropoxy-2-aminonaphthalene to the target boronate ester:
Procedure :
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Substrates : 6-Isopropoxy-2-aminonaphthalene (1.0 equiv), bis(pinacol)diborane (B₂pin₂, 3.0 equiv).
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Reagents : HCl (3.0 equiv), NaNO₂ (1.1 equiv).
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Solvent : Methanol/water (1:1 v/v).
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Conditions : 0–5°C (diazotization), 20°C (boronation), 1–2 hours .
Mechanism :
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Diazotization of the amine group generates a diazonium salt.
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Boronation with B₂pin₂ replaces the diazo group with a boronate ester, achieving 85% yield .
Limitations :
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Requires prior synthesis of the aryl amine intermediate.
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Competitive side reactions (e.g., reduction) may occur under acidic conditions.
Miyaura Borylation of Aryl Halides
Palladium-catalyzed Miyaura borylation is a robust method for synthesizing boronate esters from aryl halides. This approach is inferred from applications in conjugated polymer synthesis :
Procedure :
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Substrates : 6-Isopropoxy-2-bromonaphthalene (1.0 equiv), bis(pinacol)diborane (1.2 equiv).
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Catalyst : Pd(dppf)Cl₂ (5 mol%).
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Base : KOAc (3.0 equiv).
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Solvent : 1,4-Dioxane.
Mechanism :
Oxidative addition of Pd⁰ to the aryl bromide forms a PdII intermediate, which undergoes transmetallation with B₂pin₂. Reductive elimination yields the boronate ester.
Yield : 70–90%, depending on halide reactivity .
Direct Boronation of Aryl Ethers
Recent advances in iridium catalysis enable direct C–H borylation of aryl ethers, bypassing pre-functionalization steps:
Procedure :
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Substrates : 6-Isopropoxynaphthalene (1.0 equiv).
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Catalyst : [Ir(COD)(OMe)]₂ (3 mol%), dtbpy ligand (6 mol%).
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Reagent : B₂pin₂ (1.5 equiv).
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Solvent : Cyclohexane.
Regioselectivity :
Iridium catalysts favor borylation at the 2-position of naphthalene due to electronic and steric effects .
Yield : 50–65%, with potential for optimization.
Comparative Analysis of Methods
| Method | Starting Material | Catalyst | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Etherification + Sandmeyer | 6-Hydroxynaphthalen-2-ol | PEG-200, HCl/NaNO₂ | 70% | High selectivity, scalable | Multi-step, acidic conditions |
| Miyaura Borylation | 6-Isopropoxy-2-bromonaphthalene | Pd(dppf)Cl₂ | 85% | High yield, one-pot | Requires aryl halide synthesis |
| Direct C–H Borylation | 6-Isopropoxynaphthalene | Ir catalyst | 60% | Atom-economical, no pre-functionalization | Moderate yield, expensive catalyst |
Chemical Reactions Analysis
Types of Reactions
2-(6-Isopropoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product is a biaryl or a substituted alkene.
Oxidation: The boronic ester can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids to yield the corresponding boronic acid and pinacol.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Tetrahydrofuran (THF), ethanol, water.
Scientific Research Applications
2-(6-Isopropoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of biologically active compounds.
Material Science: Utilized in the preparation of advanced materials, such as polymers and nanomaterials.
Chemical Biology: Applied in the study of biological systems and the development of chemical probes.
Mechanism of Action
The mechanism of action of 2-(6-Isopropoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved in other reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
Key Insights :
Electronic and Steric Effects on Reactivity
Key Insights :
Q & A
Q. What are the typical synthetic routes for preparing 2-(6-isopropoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how can reaction conditions be optimized?
The synthesis of this compound likely follows a multi-step approach common to arylboronic esters. A plausible route involves:
- Step 1 : Functionalization of naphthalene with isopropoxy groups via nucleophilic aromatic substitution or Pd-catalyzed coupling.
- Step 2 : Boronation using bis(pinacolato)diboron (B₂pin₂) or pinacolborane under transition metal catalysis (e.g., Pd or Ni) .
- Step 3 : Purification via flash column chromatography (hexane/ethyl acetate gradients) to isolate the product, as demonstrated for analogous compounds .
Optimization may involve adjusting catalyst loadings (e.g., 0.2–5 mol%), solvent polarity (THF vs. toluene), and temperature (ambient to reflux) to enhance yields .
Q. What analytical techniques are most effective for characterizing this compound, and what challenges arise during analysis?
Key methods include:
- ¹H/¹³C NMR : Assign peaks for the naphthalene (δ 7.0–8.5 ppm) and isopropoxy groups (δ 1.2–1.4 ppm for CH₃, δ 4.5–5.0 ppm for OCH). Quadrupolar broadening from boron may obscure adjacent carbons, requiring ¹¹B NMR (δ ~30 ppm for dioxaborolanes) .
- HRMS : Confirm molecular weight (expected ~340–360 g/mol) and isotopic patterns for boron .
- IR : Identify B-O (∼1350 cm⁻¹) and aromatic C-H stretches .
Challenges include solubility in deuterated solvents and signal splitting due to diastereomers in asymmetric syntheses .
Advanced Questions
Q. How does the isopropoxy-naphthalene substituent influence reactivity in cross-coupling reactions compared to simpler arylboronic esters?
The bulky isopropoxy-naphthalene group may:
- Enhance steric hindrance , slowing transmetalation in Suzuki-Miyaura couplings but improving regioselectivity for electron-deficient partners .
- Stabilize intermediates via π-π stacking with aromatic substrates, as seen in binaphthyl-based catalysts .
- Modify solubility , requiring polar aprotic solvents (DMF, DMSO) for homogeneous reactions, unlike simpler phenylboronic esters .
Comparative kinetic studies using substrates like 2-(3-chlorophenyl)-dioxaborolane () can quantify steric/electronic effects .
Q. What strategies resolve contradictions in reported biological activity data for structurally similar dioxaborolanes?
Discrepancies often arise from:
- Substituent positioning : For example, dichloro-substituted analogs show varying bioactivity based on para vs. meta substitution (e.g., 2-(3,5-dichlorophenyl)- vs. 2-(2,5-dichlorophenyl)- derivatives) .
- Boron lability : Hydrolysis under physiological conditions may generate boronic acids with distinct activity profiles .
Methodological solutions include: - Stability assays (pH 7.4 buffer, 37°C) to track decomposition.
- Docking studies to correlate substituent geometry with target binding, as demonstrated for fluorenyl-dioxaborolanes .
Q. How can this compound be applied in designing optoelectronic materials?
The naphthalene core and boronic ester group enable:
- π-Conjugated polymers : Incorporate via Suzuki coupling with dibromoarenes to create emissive layers for OLEDs .
- Charge-transfer complexes : Coordinate with electron-deficient acceptors (e.g., TCNQ) for tunable bandgaps, leveraging the isopropoxy group’s electron-donating effects .
Synthetic protocols from fluorenyl-dioxaborolanes () and binaphthyl derivatives () provide precedents for optimizing electroluminescence efficiency.
Q. What mechanistic insights explain the catalytic role of this compound in reductive transformations?
In NaOt-Bu-catalyzed reductions (e.g., ketone to alcohol):
- Active species : Trialkoxyborohydrides form in situ, transferring hydrides to electrophilic carbons .
- Steric effects : The isopropoxy group may slow catalyst turnover but improve selectivity for bulky substrates.
Comparative studies with pinacolborane () and alkyl-substituted analogs () can delineate steric vs. electronic contributions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
